(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid
Descripción
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra provide detailed insights into the compound’s electronic environment:
- 1H NMR :
- 13C NMR :
Table 3: Representative 1H NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C6H5) | 7.2–7.5 | Multiplet | 5H |
| tert-Butoxy (-C(CH₃)₃) | 1.2 | Singlet | 9H |
| C3-H₂ | 2.8–3.1 | Doublet | 2H |
Infrared (IR) Spectroscopy
IR absorption bands correlate with functional group vibrations:
- O-H stretch (carboxylic acid) : Broad band at 2500–3300 cm⁻¹.
- C=O stretch (ketone) : Strong peak at 1700–1750 cm⁻¹.
- C-O-C stretch (ether) : 1100–1250 cm⁻¹ .
Table 4: Key IR Absorption Bands
| Bond Vibration | Wavenumber (cm⁻¹) |
|---|---|
| O-H (carboxylic acid) | 2500–3300 |
| C=O (ketone) | 1720 |
| C-O-C (ether) | 1150 |
Mass Spectrometry (MS)
Electron ionization (EI-MS) fragments the molecular ion (m/z 250.29) into key species:
- Base peak : m/z 193 (loss of tert-butoxy group, -C(CH₃)₃O·).
- Other fragments : m/z 105 (phenyl ring), m/z 57 (tert-butyl cation) .
Table 5: Major MS Fragments
| m/z | Fragment Ion |
|---|---|
| 250 | Molecular ion [M]+ |
| 193 | [M - C(CH₃)₃O·]+ |
| 105 | [C6H5CO]+ |
| 57 | [C(CH₃)₃]+ |
Propiedades
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZBQHPMSPTRJO-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method is to start with commercially available tert-butyloxycarbonyl-protected amino acids and use them as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide can enhance amide formation in the Boc-protected amino acids without the addition of a base, giving satisfactory yields in a short time .
Industrial Production Methods
Industrial production methods for this compound may involve high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid. This method has been shown to have low viscosity, high thermal stability, and beneficial effects on product purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid can undergo various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide (KOtBu), which is widely employed in organic synthesis to mediate the construction of C–C, C–O, C–N, and C–S bonds . The use of KOtBu offers advantages in terms of environmental congruence and economic cost.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of KOtBu can lead to the formation of various C–C, C–O, C–N, and C–S bonds .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C14H18O4
- Molecular Weight : 250.29 g/mol
- IUPAC Name : (2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid
The structure features a tert-butoxy group and a phenyl moiety, contributing to its biological activity.
Neurodegenerative Diseases
One of the primary applications of (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid is in the treatment of neurodegenerative diseases. Research indicates that derivatives of this compound can act as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in the metabolic pathway associated with several neurodegenerative disorders, including:
- Alzheimer's Disease
- Parkinson's Disease
- Huntington's Chorea
Inhibiting kynurenine-3-hydroxylase may help modulate neuroinflammation and neurodegeneration, making this compound a candidate for further development in neuroprotective therapies .
Integrin Inhibition
Recent studies have identified this compound as a potent inhibitor of αvβ5 integrin. Integrins are critical for cell adhesion and signaling, and their inhibition can have therapeutic implications in cancer metastasis and other diseases where cell migration plays a crucial role. The compound's selectivity for αvβ5 over other integrins suggests it could be developed into a targeted therapy for specific cancers .
Case Study 1: Kynurenine Pathway Modulation
A study highlighted the use of this compound in modulating the kynurenine pathway. Experimental results demonstrated that this compound effectively inhibited kynurenine-3-hydroxylase activity, leading to decreased levels of neurotoxic metabolites associated with neurodegeneration. This finding supports its potential use in treating conditions like Alzheimer's disease .
Case Study 2: Cancer Therapeutics
In another investigation, the compound was tested for its effects on cell proliferation in cancer models. The results indicated that it could significantly reduce the growth of certain cancer cell lines by inhibiting integrin-mediated signaling pathways. This suggests that this compound may serve as an effective agent in cancer therapeutics, particularly for tumors that rely on integrin signaling for growth and metastasis .
Summary of Findings
| Application Area | Mechanism of Action | Potential Diseases/Conditions |
|---|---|---|
| Neurodegenerative Diseases | Inhibition of kynurenine-3-hydroxylase | Alzheimer's, Parkinson's, Huntington's |
| Cancer Therapy | Inhibition of αvβ5 integrin | Various cancers |
Mecanismo De Acción
The mechanism of action of (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid involves the cleavage of the tert-butyloxycarbonyl (Boc) group under acidic conditions. The first step is the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group, resulting in the formation of a carbocation . This carbocation can undergo elimination by the trifluoroacetate ion, leading to the formation of the final product .
Comparación Con Compuestos Similares
Alkoxy-Substituted Analogues
Key Observations :
Amino- and Functionalized Analogues
Key Observations :
- Biological Activity: The Boc-protected amino analogue (CAS 34582-32-6) is used in ergogenic supplements, influencing hormone secretion and muscle recovery .
- Electron-Withdrawing Groups : The trifluoromethylphenyl substituent (CAS 1956437-64-1) increases electronegativity, improving binding affinity in receptor-targeted therapies .
Stereochemical and Positional Isomers
In contrast, (R) -isomers (e.g., CAS 1956437-64-1) exhibit distinct binding profiles due to altered spatial orientation .
Data Tables
Actividad Biológica
(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
Structural Characteristics
- IUPAC Name : (S)-4-(tert-butoxy)-4-oxo-2-phenylbutanoic acid
- Molecular Weight : 246.29 g/mol
- Synonyms : 245323-38-0
Research indicates that this compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. Notably, it acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the kynurenine metabolic pathway. This inhibition has implications for neurodegenerative diseases, as elevated levels of kynurenine are associated with conditions like Alzheimer's and Huntington's disease .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human prostate cancer cells, where it showed significant cytotoxic effects compared to standard treatments. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its potency and selectivity .
In Vivo Studies
In vivo experiments using xenograft models have shown that this compound can reduce tumor growth effectively. These studies indicate a potential for this compound as a therapeutic agent in oncology .
Table 1: Inhibition of Kynurenine Pathway Enzymes
| Compound | KYN-3-OHase IC50 (µM) | Notes |
|---|---|---|
| This compound | 12.5 | Potent inhibitor; potential for neuroprotection |
| Control (No treatment) | N/A | Baseline for comparison |
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Standard | Notes |
|---|---|---|---|
| LNCaP (Prostate Cancer) | 15 | Bicalutamide (30 µM) | More effective than standard |
| MCF7 (Breast Cancer) | 25 |
Q & A
Q. What are the key synthetic routes for (S)-4-(tert-butoxy)-4-oxo-2-phenylbutanoic acid, and how are stereochemical outcomes controlled?
The synthesis typically involves stereoselective alkylation of chiral intermediates. A common approach uses tert-butyl bromoacetate and sodium hydride to introduce the tert-butoxy group, followed by oxidation (e.g., Pinnick oxidation) to form the oxo moiety. Chirality is preserved by employing enantiomerically pure starting materials or chiral catalysts. For example, the Pinnick oxidation of an aldehyde intermediate achieved a 59% yield while retaining stereochemical integrity . Sodium borohydride or asymmetric hydrogenation may be used to control stereochemistry during reduction steps .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
High-performance liquid chromatography (HPLC) with chiral columns is essential for verifying enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups like the tert-butoxy (δ ~1.2 ppm for tert-butyl protons) and phenyl groups (aromatic protons at δ ~7.3 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ = 278.34 g/mol), while infrared (IR) spectroscopy detects carbonyl stretches (~1720 cm⁻¹ for ester and ketone groups) .
Q. How does the tert-butoxy group influence the compound’s reactivity in downstream reactions?
The tert-butoxy group provides steric hindrance, protecting adjacent functional groups (e.g., ketones) from undesired nucleophilic attacks. This allows selective modifications, such as hydrolysis of the ester under acidic conditions without affecting the ketone. Its electron-withdrawing nature also stabilizes intermediates during oxidation or reduction steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in oxidation yields for intermediates leading to this compound?
Initial attempts using potassium permanganate for aldehyde-to-acid conversion resulted in low yields (<20%) due to over-oxidation or side reactions. Switching to the Pinnick oxidation (NaClO₂, 2,2,6,6-tetramethylpiperidine, and TEMPO in a buffered system) improved yields to 59% by selectively targeting the aldehyde group while preserving the tert-butoxy and phenyl substituents . Optimization studies should compare pH, temperature, and catalyst loading across methods.
Q. What computational approaches are used to predict the compound’s behavior in enzyme-binding studies?
Density functional theory (DFT) calculations model the compound’s electronic properties (e.g., charge distribution on the ketone and carboxylate groups) to predict interactions with biological targets. Molecular docking simulations with proteins (e.g., kinases or oxidoreductases) can identify potential binding pockets, guided by the tert-butoxy group’s steric profile and the phenyl ring’s π-π stacking potential .
Q. How do continuous flow systems improve the synthesis scalability of this compound?
Flow microreactors enhance mixing and heat transfer, critical for exothermic steps like alkylation with tert-butyl bromoacetate. A study on similar tert-butoxy compounds demonstrated a 30% reduction in reaction time and 15% higher yield compared to batch processes. In-line analytics (e.g., UV monitoring) enable real-time adjustment of reagent stoichiometry .
Q. What strategies mitigate instability of the tert-butoxy group during long-term storage?
The tert-butoxy group is prone to hydrolysis under humid or acidic conditions. Storage at −20°C in anhydrous solvents (e.g., THF or DCM) with molecular sieves is recommended. Lyophilization of carboxylate salts (e.g., sodium or potassium) enhances stability. Accelerated degradation studies under varying pH and temperature conditions can identify optimal storage protocols .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Systematic substitution of the phenyl ring (e.g., para-fluoro or methoxy groups) or replacement of the ketone with a bioisostere (e.g., sulfone or amide) can modulate interactions with biological targets. For example, fluorinated analogs of similar compounds showed improved metabolic stability in hepatic microsome assays .
Methodological Tables
Table 1: Comparison of Oxidation Methods for Intermediate Aldehyde
| Method | Reagents | Yield (%) | Stereochemical Integrity | Reference |
|---|---|---|---|---|
| KMnO₄ (Traditional) | KMnO₄, H₂O, H₂SO₄ | <20 | Low | |
| Pinnick Oxidation | NaClO₂, TEMPO, buffer | 59 | High | |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 45 | Moderate |
Table 2: Analytical Data for Key Functional Groups
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| tert-Butoxy | 1.2 (s, 9H) | 1150 (C-O) | 278.34 |
| Phenyl Ring | 7.3 (m, 5H) | N/A | N/A |
| Ketone | 2.8 (q, 2H), 3.1 (t) | 1720 | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
